molecular formula C30H36N2O10 B11040041 Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11040041
M. Wt: 584.6 g/mol
InChI Key: XYDSYKLPSQADMM-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy, methoxy, amino, and pyridinecarboxylate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohols to ketones or aldehydes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3.

    Reducing Agents: LiAlH4, NaBH4.

    Catalysts: Pd/C for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.

Scientific Research Applications

ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXY-PHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.

Comparison with Similar Compounds

ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXY-PHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with similar compounds such as:

    ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXY-PHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Similar structure but with different substituents.

    ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXY-PHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Different functional groups leading to varied chemical properties.

This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H36N2O10

Molecular Weight

584.6 g/mol

IUPAC Name

ethyl 5-[3-[(3-ethoxy-4-methoxyphenyl)methylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C30H36N2O10/c1-7-41-22-11-17(9-10-21(22)37-3)15-31-25(33)14-19(18-12-23(38-4)28(40-6)24(13-18)39-5)26-27(34)20(16-32-29(26)35)30(36)42-8-2/h9-13,16,19H,7-8,14-15H2,1-6H3,(H,31,33)(H2,32,34,35)

InChI Key

XYDSYKLPSQADMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C(=CNC3=O)C(=O)OCC)O)OC

Origin of Product

United States

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